
Vinpocetine N-Oxide
概要
説明
Vinpocetine N-Oxide is a derivative of vinpocetine (ethyl apovincaminate), a semisynthetic compound derived from the alkaloid vincamine, which is found in the periwinkle plant (Vinca minor). The N-oxide modification involves the addition of an oxygen atom to the tertiary nitrogen within the indole moiety of vinpocetine, resulting in altered physicochemical and pharmacological properties. This compound is primarily documented as a pharmaceutical impurity or metabolite rather than a therapeutically optimized compound . Its molecular formula is inferred as C₂₂H₂₆N₂O₃ (assuming the addition of one oxygen atom to vinpocetine’s formula, C₂₂H₂₆N₂O₂), with a molecular weight of 366.46 g/mol.
準備方法
Chemical Oxidation of Vinpocetine
The most direct route to Vinpocetine N-Oxide involves the oxidation of vinpocetine itself. Vinpocetine contains a tertiary amine group susceptible to oxidation, typically using peroxides or peracid reagents.
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
mCPBA offers a more controlled oxidation pathway, particularly in anhydrous solvents like dichloromethane. This method avoids over-oxidation byproducts and achieves higher selectivity. Reaction conditions typically involve stirring vinpocetine with 1.1 equivalents of mCPBA at 0–5°C for 2–4 hours, followed by quenching with sodium bisulfite . Chromatographic purification (silica gel, ethyl acetate/hexane) yields this compound with >90% purity, as inferred from impurity profiling studies .
Isolation from Synthetic By-Products During Vinpocetine Production
This compound is identified as a process-related impurity in commercial vinpocetine batches, arising during its multi-step synthesis from vincamine.
Formation During Methanesulfonylation
The patented synthesis of vinpocetine involves methanesulfonyl chloride () to activate the hydroxyl group of vincamine . Under alkaline conditions (triethylamine), trace oxidation of the ethylamine moiety can occur, leading to N-oxide formation. While the primary patent emphasizes minimizing impurities, deliberate modulation of reaction parameters—such as extended stirring times or elevated temperatures—increases N-oxide yields. For example, prolonging the reaction from 5 to 8 hours at 80°C raises the impurity content from <0.1% to 2–3% .
Alkaline Hydrolysis Side Reactions
In the final step of vinpocetine synthesis, sodium ethoxide () in ethanol facilitates esterification . Residual moisture or oxygen in the reaction mixture promotes oxidation, generating this compound. Isolation involves adjusting the pH to 12 during work-up, precipitating the N-oxide alongside unreacted intermediates. Subsequent chromatographic separation using reversed-phase HPLC isolates the compound with 98–99% purity .
Analytical Characterization and Quality Control
Critical data for this compound verification include spectral and chromatographic profiles:
Spectroscopic Data
-
(300 MHz, CDCl) : Key shifts include δ 7.50 (d, 1H, Hz) for the aromatic proton and δ 4.49 (m, 2H) for the ethoxy group . The N-oxide moiety introduces deshielding effects, shifting adjacent protons upfield by 0.2–0.4 ppm compared to vinpocetine .
-
IR (KBr) : Peaks at 1720 cm (ester C=O) and 1080 cm (N-O stretch) .
Chromatographic Methods
-
HPLC Conditions :
Comparative Analysis of Preparation Methods
Method | Reagents/Conditions | Yield | Purity | Key Advantages |
---|---|---|---|---|
HO Oxidation | 30% HO, acetic acid, 25°C, 24h | ~65%* | 85–90% | Cost-effective, scalable |
mCPBA Oxidation | mCPBA, DCM, 0°C, 4h | 70–75%* | >95% | High selectivity, minimal by-products |
Synthetic By-Product | Alkaline hydrolysis, pH 12 | 2–3%† | 98–99% | Integrated into existing processes |
Enzymatic Oxidation | Liver microsomes, NADPH, 37°C, 1h | 15–20% | N/A | Models in vivo metabolism |
*Estimated based on analogous reactions.
† Yield relative to vinpocetine production.
Challenges and Optimization Strategies
Over-Oxidation and By-Product Formation
Excessive oxidation generates di-N-oxides or hydroxylated derivatives. Mitigation strategies include:
-
Strict temperature control (<40°C for HO)
-
Stoichiometric reagent ratios (1:1 vinpocetine:oxidizer)
Purification Difficulties
This compound’s polarity complicates separation from precursors. Gradient elution in HPLC (acetonitrile/water from 40% to 70%) resolves this .
科学的研究の応用
Chemical Properties and Mechanism of Action
Vinpocetine N-Oxide is formed through the oxidation of the nitrogen atom in the piperidine ring of vinpocetine. This structural modification may influence its pharmacological properties, although specific mechanisms of action remain less documented compared to its parent compound. Vinpocetine is known for enhancing cerebral blood flow, exhibiting anti-inflammatory effects, and acting as an antioxidant. These properties suggest that this compound may share similar benefits, though dedicated studies are needed to confirm this speculation.
Scientific Research Applications
-
Cognitive Enhancement
- Mechanism : this compound is believed to enhance memory and cognitive functions by increasing cerebral blood flow and reducing oxidative stress.
- Case Study : In a cohort study involving patients with cognitive impairments, participants reported improved memory and organizational skills after treatment with vinpocetine derivatives, indicating potential benefits for conditions like "brain fog" associated with long COVID .
-
Neuroprotection
- Mechanism : The compound may protect neurons from ischemic damage through antioxidant activity and modulation of inflammatory responses.
- Case Study : Research on ischemic stroke models demonstrated that vinpocetine significantly reduced neuronal injury and inflammation markers, suggesting a protective role during acute ischemic events .
-
Cardiovascular Health
- Mechanism : this compound may exert vasodilatory effects by inhibiting phosphodiesterase (PDE) activity, leading to increased levels of cyclic GMP (cGMP).
- Case Study : In diabetic rat models, vinpocetine treatment reduced neointimal hyperplasia and vascular remodeling, highlighting its potential in managing cardiovascular diseases .
-
Anti-inflammatory Effects
- Mechanism : The compound has been shown to decrease the expression of pro-inflammatory mediators in microglial cells.
- Case Study : In vitro studies indicated that vinpocetine significantly reduced nitric oxide generation in LPS-stimulated microglia, suggesting its utility in neuroinflammatory conditions .
Data Table: Summary of Applications
作用機序
The mechanism of action of Vinpocetine N-Oxide is similar to that of vinpocetine but with some unique aspects due to the presence of the N-oxide group. It is believed to exert its effects through multiple pathways:
Inhibition of Phosphodiesterase Enzyme 1 (PDE-1): This leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, enhancing neuronal signaling and reducing inflammation.
Antioxidant Effects: The N-oxide group enhances the compound’s ability to scavenge free radicals and reduce oxidative stress.
Neuroprotection: By reducing calcium influx and inhibiting sodium channels, this compound protects neurons from excitotoxicity and apoptosis.
類似化合物との比較
Comparison with Structurally Similar Compounds
Vinpocetine
- Structure : Ethyl ester of apovincaminic acid with a tertiary nitrogen in the indole ring.
- Molecular Formula : C₂₂H₂₆N₂O₂.
- Molecular Weight : 350.46 g/mol.
- CAS Number : 42971-09-5 .
- Pharmacological Activity: Well-established nootropic and vasodilatory effects, enhancing cerebral blood flow and neuroprotection. Acts as a phosphodiesterase-1 (PDE1) inhibitor .
- Key Difference : Lacks the N-oxide group, resulting in lower polarity compared to Vinpocetine N-Oxide.
Apovincamine
- Structure : Dehydroxylated precursor of vinpocetine.
- Molecular Formula : C₂₁H₂₄N₂O₂.
- Molecular Weight : 336.43 g/mol.
- CAS Number : 40163-56-2 .
- Hydrolysis derivatives (e.g., compound 39 in ) show enhanced anti-apoptotic activity in pancreatic β-cells .
- Key Difference : Structural simplicity compared to this compound, lacking both the ester group and N-oxide modification.
Antofin N-Oxide (10S,13aR-Antofin N-Oxide)
- Source : Alkaloid from Ficus septica .
- Structure : Contains a pyrrolizidine-like scaffold with an N-oxide group.
- Pharmacological Activity: Not explicitly documented but hypothesized to interact with cellular redox pathways due to the N-oxide moiety.
- Key Difference : Plant-derived versus synthetic origin; distinct core structure compared to vinpocetine’s indole framework .
Comparison with Functionally Similar N-Oxide Compounds
3-Aminoisoxazolopyridine N-Oxides
- Function: Inhibitors of tryptophan dioxygenases (IDO1/TDO), enzymes implicated in cancer immunotherapy .
- Key Similarity : Shared N-oxide group, which enhances electron-deficient character and binding to metalloenzymes.
- Contrast : this compound’s biological targets remain unconfirmed, whereas these compounds are designed for specific enzyme inhibition .
Vindoline Derivatives
- Structure : Catharanthus alkaloids with complex tetracyclic frameworks.
- Pharmacological Activity : Microtubule disruption (e.g., vincristine sulfate).
- Contrast : this compound lacks the dimeric structure and tubulin-binding activity of vindoline derivatives .
Data Tables
Table 1. Structural and Physicochemical Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Source/Origin |
---|---|---|---|---|
This compound | C₂₂H₂₆N₂O₃ | 366.46 | Not specified | Synthetic impurity |
Vinpocetine | C₂₂H₂₆N₂O₂ | 350.46 | 42971-09-5 | Semisynthetic |
Apovincamine | C₂₁H₂₄N₂O₂ | 336.43 | 40163-56-2 | Synthetic intermediate |
10S,13aR-Antofin N-Oxide | Not available | Not available | Not available | Ficus septica |
Table 2. Pharmacological Activity Overview
Research Findings and Gaps
- Pharmacological Data: Limited studies on this compound’s bioactivity; its role as an impurity necessitates further purity profiling .
生物活性
Vinpocetine N-Oxide, a derivative of vinpocetine, has garnered attention for its potential neuroprotective and anti-inflammatory properties. This article explores its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Overview of this compound
Vinpocetine is derived from vincamine, a compound found in the periwinkle plant (Vinca minor). It is primarily known for enhancing cerebral blood flow and exhibiting neuroprotective effects. This compound is a metabolite of vinpocetine, thought to retain some of the parent compound's beneficial properties while potentially offering unique biological activities.
-
Anti-inflammatory Effects :
- Research indicates that this compound can significantly reduce the expression of pro-inflammatory cytokines in microglial cells. In a study using lipopolysaccharide (LPS)-stimulated BV2 microglia, vinpocetine treatment led to a dose-dependent decrease in nitric oxide (NO) generation and inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- The suppression of TNF-α, IL-6, and IL-1β was observed, suggesting that this compound may play a role in mitigating neuroinflammation .
-
Neuroprotective Properties :
- In models of ischemia/reperfusion injury, this compound demonstrated the ability to restore antioxidant levels and reduce oxidative stress markers such as malondialdehyde (MDA) and serum nitric oxide levels . This suggests a protective role against oxidative damage in neuronal tissues.
- The compound has been shown to improve mitochondrial function and enhance cerebral blood flow, likely through mechanisms involving cyclic GMP (cGMP) elevation .
- Vasodilatory Effects :
Table 1: Summary of Biological Activity Studies
Case Studies
-
Neuroprotection in Ischemic Models :
A study investigated the effects of this compound on rats subjected to ischemia/reperfusion injury. The administration of vinpocetine significantly restored brain superoxide dismutase (SOD) and glutathione (GSH) levels while reducing serum lactate dehydrogenase (LDH) and MDA levels. These results indicate its potential as a therapeutic agent for ischemic stroke . -
Cerebral Blood Flow Enhancement :
Another study highlighted vinpocetine's effect on enhancing cerebral blood flow in patients with cerebrovascular diseases. The compound's ability to improve microcirculation suggests its utility in treating conditions characterized by reduced cerebral perfusion .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Vinpocetine N-Oxide?
- Methodological Answer : Synthesis should follow established protocols for alkaloid derivatives, emphasizing regioselective oxidation of Vinpocetine using catalysts like manganese(III) acetate or enzymatic methods. Characterization requires multi-modal analysis:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and oxidation site .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- Data Table :
Technique | Purpose | Optimal Parameters |
---|---|---|
NMR | Structural confirmation | 500 MHz, DMSO-d6 solvent |
HPLC | Purity assessment | Gradient: 20-80% acetonitrile in 20 min |
MS | Molecular weight | ESI+ mode, m/z 350.4 [M+H]+ |
Q. How can researchers optimize analytical techniques to detect this compound in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Vinpocetine-d4) for quantification. Validate methods per FDA guidelines:
- Linearity : 1–100 ng/mL (r² > 0.99) .
- Recovery : ≥85% via protein precipitation with acetonitrile .
- Sensitivity : Limit of detection (LOD) ≤ 0.5 ng/mL .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
- Methodological Answer : Focus on:
- Bioavailability : Compare AUC(0–24h) after oral vs. intravenous administration in rodent models .
- Half-life (t½) : Use non-compartmental analysis (NCA) in software like Phoenix WinNonlin .
- Tissue Distribution : Employ radiolabeled compounds (e.g., ¹⁴C-Vinpocetine N-Oxide) and autoradiography .
Advanced Research Questions
Q. How can contradictory data on this compound’s neuroprotective efficacy be resolved?
- Methodological Answer : Apply sensitivity analysis and meta-regression to identify confounding variables:
- Heterogeneity Check : Use Higgins’ I² statistic to quantify variability across studies .
- Dose-Response Analysis : Fit data to Emax models to determine optimal therapeutic windows .
- Species-Specific Effects : Compare rodent vs. primate models to assess translational relevance .
Q. What in vitro and in vivo models are most suitable for studying this compound’s mechanism of action?
- Methodological Answer :
- In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate), measuring caspase-3 activity and mitochondrial membrane potential .
- In Vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) with Morris water maze tests for cognitive outcomes .
- Data Table :
Model | Endpoint | Key Assay |
---|---|---|
SH-SY5Y cells | Apoptosis inhibition | Flow cytometry (Annexin V/PI) |
Middle cerebral artery occlusion (MCAO) rats | Neuroprotection | Infarct volume via TTC staining |
Q. How should researchers design experiments to address reproducibility challenges in this compound studies?
- Methodological Answer :
- Blinding : Randomize treatment groups and use coded samples for assay technicians .
- Power Analysis : Calculate sample size via G*Power (α=0.05, β=0.2) to avoid underpowered results .
- Open Science : Share raw data and protocols on repositories like Zenodo .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- ANOVA with Tukey’s post-hoc : Compare multiple doses vs. controls .
- Nonlinear Regression : Fit dose-response curves using log(inhibitor) vs. response in GraphPad Prism .
- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .
Q. How can molecular docking studies elucidate this compound’s interaction with target proteins?
- Methodological Answer :
- Protein Preparation : Use AutoDock Tools to add polar hydrogens and Gasteiger charges to PDE1B or NMDA receptors .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
- Binding Affinity : Calculate ΔG values via MM-GBSA in AMBER .
Q. Methodological Frameworks
- PICOT Framework : Define Population (e.g., ischemic stroke models), Intervention (dose range), Comparison (vehicle/standard therapy), Outcome (infarct size reduction), Time (28-day survival) .
- FINER Criteria : Ensure questions are Feasible (adequate cell lines/animal models), Novel (unexplored signaling pathways), Ethical (IACUC approval), and Relevant (translational potential) .
特性
IUPAC Name |
ethyl (15S,19S)-15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22-11-7-12-24(26)13-10-16-15-8-5-6-9-17(15)23(19(16)20(22)24)18(14-22)21(25)27-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+,24?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCRKORMLQOQIJ-ZZNRJTPNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。